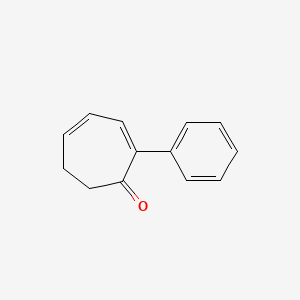
2-Phenylcyclohepta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylcyclohepta-2,4-dien-1-one is an organic compound with a unique structure characterized by a seven-membered ring with conjugated double bonds and a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylcyclohepta-2,4-dien-1-one can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cycloheptadienone structure. For example, the reaction between cyclopentadienone and phenylacetylene under specific conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions, optimized for high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Phenylcyclohepta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cycloheptane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenylcycloheptanone, while reduction can produce phenylcycloheptane.
Scientific Research Applications
2-Phenylcyclohepta-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Phenylcyclohepta-2,4-dien-1-one involves its interaction with various molecular targets. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can affect biological pathways. For example, its derivatives have been shown to inhibit certain enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienone: A five-membered ring with similar conjugated double bonds.
Tropone: A seven-membered ring with a ketone group, similar to 2-Phenylcyclohepta-2,4-dien-1-one.
Uniqueness
This compound is unique due to its combination of a seven-membered ring and a phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to materials science.
Properties
CAS No. |
91309-46-5 |
|---|---|
Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
2-phenylcyclohepta-2,4-dien-1-one |
InChI |
InChI=1S/C13H12O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1-5,7-9H,6,10H2 |
InChI Key |
NUXRGNYETLGROS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C(=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















